molecular formula C10H8F2N2O2S B5865331 2,2-difluoro-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide

2,2-difluoro-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide

Cat. No. B5865331
M. Wt: 258.25 g/mol
InChI Key: NAAAANJPUJNGCN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzothiazole derivatives often involves the reaction of 2-chloroacetamides with appropriate thiols. For example, N-(Benzothiazol-2-yl)-2-chloroacetamides are reacted with 4H-[1,2,4]triazol-2-thione to produce specific acetamide derivatives, indicating a general method for synthesizing benzothiazole-related compounds, which could be adapted for our compound of interest (Özdemir et al., 2011).

Molecular Structure Analysis

The molecular structure of related benzothiazole compounds, such as N-(1,3-Benzothiazol-2-yl)acetamide, exhibits certain characteristics like the dihedral angles between the benzothiazol ring system and the acetamide group. These structural details help in understanding the molecular geometry and potential reactive sites of the molecule (Nayak et al., 2013).

Chemical Reactions and Properties

Benzothiazoles are known for their broad spectrum of biological activity. For instance, they have been studied for their anticancer properties, where derivatives like 2-Acetyl-3-(6-methoxybenzothiazo)-2-yl-amino-acrylonitrile show cytotoxic effects towards tumor cells, indicating that our compound may also exhibit significant biological activities (Repický et al., 2009).

Physical Properties Analysis

The physical properties of benzothiazole derivatives can be explored through computational studies like DFT (Density Functional Theory), which helps in understanding the electronic properties, molecular orbital analysis, and overall stability of the compounds (Al‐Janabi et al., 2020).

Chemical Properties Analysis

The chemical properties of 2,2-Difluoro-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide can be inferred from related studies on benzothiazole derivatives. For example, their ability to undergo specific chemical reactions, such as N-oxidation and C-oxidation, contributes to their biological activity and could similarly impact the reactivity and functionality of our compound of interest (Kashiyama et al., 1999).

properties

IUPAC Name

2,2-difluoro-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F2N2O2S/c1-16-5-2-3-6-7(4-5)17-10(13-6)14-9(15)8(11)12/h2-4,8H,1H3,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAAAANJPUJNGCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)NC(=O)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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